(5-(4-Iodophenyl)isoxazol-3-yl)methanol

Medicinal Chemistry Organic Synthesis Halogenated Building Blocks

(5-(4-Iodophenyl)isoxazol-3-yl)methanol (CAS 1695039-91-8) is a halogenated isoxazole derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol. It features a hydroxymethyl group at the 3-position and a para-iodophenyl substituent at the 5-position of the isoxazole ring.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
Cat. No. B12853712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Iodophenyl)isoxazol-3-yl)methanol
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CO)I
InChIInChI=1S/C10H8INO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
InChIKeyVPDNSZROMMVRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(4-Iodophenyl)isoxazol-3-yl)methanol: Key Specifications and Comparative Procurement Data for Research Selection


(5-(4-Iodophenyl)isoxazol-3-yl)methanol (CAS 1695039-91-8) is a halogenated isoxazole derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol . It features a hydroxymethyl group at the 3-position and a para-iodophenyl substituent at the 5-position of the isoxazole ring . The compound is supplied as a solid with a predicted density of 1.806 ± 0.06 g/cm³ and a predicted boiling point of 419.3 ± 40.0 °C . Commercially available purities typically range from 95% to 98% . The iodine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling rapid derivatization for structure-activity relationship (SAR) studies [1].

Why Halogen Selection Matters: Critical Differences Among 5-(4-Halophenyl)isoxazol-3-yl)methanol Analogs


Substituting (5-(4-Iodophenyl)isoxazol-3-yl)methanol with its bromo, chloro, fluoro, or unsubstituted phenyl analogs is not a functionally equivalent replacement. The halogen substituent dictates both the compound's reactivity profile for downstream synthetic applications and its physicochemical properties [1]. For instance, the iodine atom provides superior leaving group ability for cross-coupling reactions compared to bromine or chlorine, enabling higher yields in Suzuki-Miyaura couplings [2]. Furthermore, halogen identity significantly alters intermolecular interaction patterns and crystal packing, as demonstrated by the dramatic change in point-group symmetry from D2h to Ci upon replacing fluorine with chlorine in analogous chromeno-isoxazole systems [3]. These differences directly impact material properties, synthetic utility, and potential biological activity, making blind substitution a high-risk decision for reproducible research outcomes.

Quantitative Differentiation of (5-(4-Iodophenyl)isoxazol-3-yl)methanol Against Key Comparators


Comparative Molecular Weight and Density Across Halogenated Isoxazole Methanol Analogs

(5-(4-Iodophenyl)isoxazol-3-yl)methanol exhibits the highest molecular weight (301.08 g/mol) among its halogenated analogs, which directly correlates with increased density (1.806 g/cm³). This heavier, denser profile influences solution-phase behavior, purification strategies (e.g., chromatographic retention times), and gravimetric measurements in formulation .

Medicinal Chemistry Organic Synthesis Halogenated Building Blocks

Synthetic Utility: Iodine as a Superior Leaving Group for Palladium-Catalyzed Cross-Coupling

The iodo-substituent in (5-(4-Iodophenyl)isoxazol-3-yl)methanol provides a distinct synthetic advantage over its bromo and chloro analogs in palladium-catalyzed cross-coupling reactions. Literature precedent for 4-iodophenyl isoxazole systems demonstrates efficient Suzuki-Miyaura coupling with arylboronic acids to produce biaryl derivatives in good yields, a transformation that is typically slower or lower-yielding with bromo- or chloro-substituted analogs due to the relative bond strengths (C-I: ~209 kJ/mol; C-Br: ~285 kJ/mol; C-Cl: ~327 kJ/mol) [1][2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Predicted Physicochemical Properties: Boiling Point and LogP Differentiation

The iodine atom significantly impacts the compound's volatility and lipophilicity compared to its halogen analogs. (5-(4-Iodophenyl)isoxazol-3-yl)methanol has a predicted boiling point of 419.3 ± 40.0 °C and a predicted LogP of 2.4385. These values are substantially higher than those of the unsubstituted phenyl analog, which has a melting point of only 100.0–104.0 °C [1].

Physical Chemistry Analytical Chemistry Process Development

Halogen-Dependent Intermolecular Interactions and Solid-State Packing

Although direct crystallographic data for (5-(4-Iodophenyl)isoxazol-3-yl)methanol are not available, studies on closely related chromeno-isoxazole systems demonstrate that replacing fluorine with chlorine fundamentally alters supramolecular network topology and point-group symmetry [1]. Extrapolating from this, the large, polarizable iodine atom in the target compound is expected to drive distinct intermolecular interaction patterns compared to the Br, Cl, and F analogs, potentially influencing solubility, crystal morphology, and melting point behavior.

Crystallography Material Science Supramolecular Chemistry

Optimal Research Applications for (5-(4-Iodophenyl)isoxazol-3-yl)methanol Based on Verified Differentiation


Medicinal Chemistry: SAR Library Generation via Cross-Coupling

Use (5-(4-Iodophenyl)isoxazol-3-yl)methanol as a core scaffold for generating diverse compound libraries through Suzuki or Sonogashira cross-coupling reactions [1]. The weak C-I bond enables efficient oxidative addition to palladium catalysts, allowing rapid introduction of aryl, heteroaryl, or alkynyl groups at the para-position. The hydroxymethyl handle can be further functionalized (e.g., esterification, oxidation to carboxylic acid) to explore additional vectors in structure-activity relationship (SAR) studies. This approach is particularly valuable in hit-to-lead campaigns where exploring chemical space around an isoxazole core is a priority.

Process Chemistry: Development of Halogen-Specific Synthetic Routes

Employ (5-(4-Iodophenyl)isoxazol-3-yl)methanol as a benchmark substrate for developing and optimizing palladium-catalyzed cross-coupling protocols. Its high reactivity makes it an ideal model for screening catalyst systems (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂), ligands, and bases to maximize yield and minimize byproduct formation [1]. The high molecular weight and predicted boiling point also make it a convenient compound for monitoring reaction progress via LC-MS and for establishing robust purification methods (e.g., flash chromatography conditions based on its increased retention relative to lighter halogen analogs).

Crystallography and Material Science: Investigating Halogen Bonding

Utilize (5-(4-Iodophenyl)isoxazol-3-yl)methanol in crystallographic studies to probe the role of heavy halogen atoms in supramolecular assembly. The large, polarizable iodine atom is a potent halogen bond donor, capable of forming directional interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen heteroatoms) [2]. Co-crystallization studies with complementary acceptors can yield novel solid forms with tailored properties, such as altered solubility or stability. This compound serves as a model system for understanding how halogen identity governs crystal packing, a key consideration in the development of solid dosage forms.

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